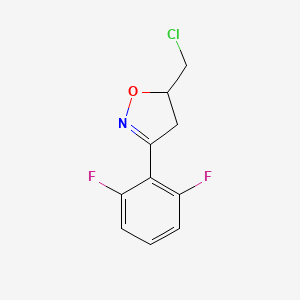

5-(Chloromethyl)-3-(2,6-difluorophenyl)-4,5-dihydro-1,2-oxazole

Übersicht

Beschreibung

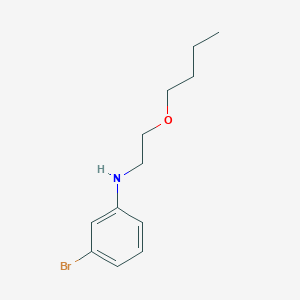

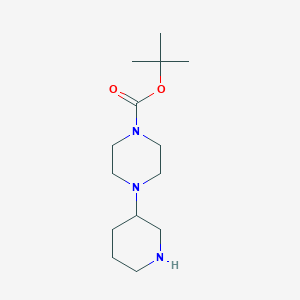

The compound you’re asking about seems to be a complex organic molecule. It contains a chloromethyl group (a carbon atom bonded to a chlorine atom and two hydrogen atoms), a 2,6-difluorophenyl group (a phenyl group with fluorine atoms at the 2 and 6 positions), and a 4,5-dihydro-1,2-oxazole group (a five-membered ring containing two carbon atoms, two hydrogen atoms, an oxygen atom, and a nitrogen atom) .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 2,6-difluorophenyl group is a derivative of phenyl group, which is a cyclic structure of 6 carbon atoms with alternating single and double bonds . The 4,5-dihydro-1,2-oxazole group is a five-membered ring containing two carbon atoms, an oxygen atom, and a nitrogen atom .Chemical Reactions Analysis

The RhIII-catalyzed heteroarylation of N-2,6-difluorophenyl arylamides with heteroaryl boronate esters could potentially offer a route to synthesize heterocyclic drug molecules in medicinal chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, a related compound, 2,6-Difluorophenylthiourea, is a solid with a molecular weight of 188.20 .Wissenschaftliche Forschungsanwendungen

Photothermal Conversion

Specific Scientific Field:

Materials Science and Nanotechnology

Summary:

Researchers have investigated the incorporation of diphenylamine (DPA) units into the tris(2,4,6-trichlorophenyl)methyl (TTM) radicals. These radicals exhibit near-infrared (NIR) absorbance and nonradiative transitions, making them suitable for photothermal conversion.

Methods and Experimental Procedures:

Results and Outcomes:

Conclusion:

This study provides an alternative design rule for controlling intramolecular charge transfer (ICT) effects. Organic radicals like TTM-DPA derivatives hold promise for photothermal therapy applications in the near future .

Aryl-Heteroaryl Formation

Specific Scientific Field:

Organic Chemistry

Summary:

Researchers have developed an efficient strategy for aryl-heteroaryl formation via RhIII-catalyzed ortho-C(sp2)–H heteroarylation . They use a readily removable N-2,6-difluorophenyl arylamide directing group.

Methods and Experimental Procedures:

Results and Outcomes:

Conclusion:

This method provides a practical approach for constructing aryl-heteroaryl bonds, which has implications for drug discovery and materials synthesis .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(chloromethyl)-3-(2,6-difluorophenyl)-4,5-dihydro-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF2NO/c11-5-6-4-9(14-15-6)10-7(12)2-1-3-8(10)13/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNPNFBNLASJFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1C2=C(C=CC=C2F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloromethyl)-3-(2,6-difluorophenyl)-4,5-dihydro-1,2-oxazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Aminomethyl)-3-methylphenyl]piperazin-2-one](/img/structure/B1525421.png)

![{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanamine](/img/structure/B1525426.png)

![3-[(2-Methoxyethanesulfinyl)methyl]aniline](/img/structure/B1525428.png)

![2-[(2-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1525430.png)